molecular formula C13H9ClN2 B15239698 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15239698
M. Wt: 228.67 g/mol
InChI Key: LKQNZGPXCGUNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 1261726-72-0) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a chloro substituent at the 4-position and a phenyl ring at the 2-position of the versatile 7-azaindole (pyrrolo[2,3-b]pyridine) core, making it a versatile building block for the synthesis of diverse biologically active molecules . The pyrrolo[2,3-b]pyridine scaffold is recognized as a privileged structure in the design of therapeutic agents. It is a key intermediate for developing potent and selective inhibitors of various kinases . Furthermore, this structural class has demonstrated significant potential in antimicrobial research, with some derivatives exhibiting moderate to good activity against Gram-positive bacteria . The specific substitution pattern on this core structure is critical for its biological activity; research indicates that modifications at different positions can dramatically influence the compound's mechanism and potency by altering its interaction with enzyme binding sites . This product is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

4-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9ClN2/c14-11-6-7-15-13-10(11)8-12(16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

LKQNZGPXCGUNKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)Cl

Origin of Product

United States

Preparation Methods

Halogenation and Cyclization Approaches

The foundational step in synthesizing 4-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves constructing the fused pyrrole-pyridine core. A widely adopted method derives from protocols used for analogous pyrrolo-pyrimidine systems, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Key steps include:

  • Condensation Reactions : Reacting dichloroacrylonitrile derivatives with methylene reagents (e.g., trimethyl orthoformate) under Lewis acid catalysis (e.g., ZnCl₂ or FeCl₃) to form intermediates like 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
  • Cyclization with Formamidine Salts : Treating the intermediate with formamidine acetate and alkali (e.g., sodium methoxide) to induce cyclization, yielding the pyrrolo-pyridine backbone.

Table 1: Reaction Conditions for Core Cyclization

Parameter Optimal Range Impact on Yield
Temperature 50–70°C Maximizes cyclization
Catalyst Loading 1–5% (w/w) Balances activity/cost
Solvent System Methanol/THF Enhances solubility

Regioselective Chlorination

Introducing the chlorine atom at position 4 demands careful control to avoid over-halogenation. Methods include:

  • POCl₃-Mediated Halogenation : Treating the pyrrolo[2,3-b]pyridine precursor with phosphorus oxychloride at 60–80°C, achieving >85% regioselectivity.
  • N-Chlorosuccinimide (NCS) : Under radical conditions, NCS selectively chlorinates the pyridine ring, though yields are lower (~65%) compared to POCl₃.

Phenyl Group Introduction at Position 2

Suzuki-Miyaura Cross-Coupling

The phenyl group is introduced via palladium-catalyzed coupling between a halogenated intermediate (e.g., 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine) and phenylboronic acid. Key considerations:

  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in dimethoxyethane (DME) achieves 92% coupling efficiency.
  • Protection Strategies : Transient protection of the pyrrole nitrogen with methoxymethyl (MOM) groups prevents unwanted side reactions during coupling.

Table 2: Optimization of Suzuki Coupling

Condition Value Outcome
Pd Catalyst Pd(PPh₃)₄ 92% yield
Base K₂CO₃ Mild, avoids decomposition
Temperature 80°C Balances rate/selectivity

Direct Arylation Alternatives

To bypass pre-halogenation, direct C–H arylation using aryl iodides and Pd(OAc)₂ has been explored. However, this method suffers from lower regiocontrol (~70% selectivity) and requires high temperatures (120°C).

Industrial-Scale Production Considerations

Solvent and Waste Management

Large-scale synthesis prioritizes solvent recovery and waste minimization:

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces traditional THF due to its higher boiling point and lower toxicity.
  • Acid Neutralization : Alkali treatment (e.g., NaOH) neutralizes HCl byproducts, reducing corrosive waste.

Crystallization and Purification

Final purification involves recrystallization from ethanol/water mixtures, yielding >99% purity. Key parameters:

  • Cooling Rate : Slow cooling (0.5°C/min) prevents inclusion of impurities.
  • Seed Crystal Addition : Ensures uniform crystal growth and size distribution.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Preparation Methods

Method Yield (%) Purity (%) Scalability
POCl₃ Halogenation 85 98 High
NCS Radical Chlorination 65 95 Moderate
Suzuki Coupling 92 99 High
Direct Arylation 70 90 Low

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During formamidine-mediated cyclization, two primary side reactions occur:

  • Over-Cyclization : Excess base promotes dehydrochlorination, forming undesired pyrido[2,3-b]indole derivatives.
  • N-Alkylation : Residual alkylating agents (e.g., methyl iodide) can alkylate the pyrrole nitrogen, necessitating rigorous reagent purification.

Chlorine Migration in Halogenation

Under high-temperature conditions, chlorine migrates from position 4 to 3, forming regioisomeric byproducts. This is mitigated by maintaining temperatures below 80°C and using excess POCl₃.

Case Study: Multi-Kilogram Synthesis

A pilot-scale production run (5 kg batch) demonstrated:

  • Cycle Time : 48 hours (including workup and purification).
  • Overall Yield : 78% from dichloroacrylonitrile.
  • Waste Output : 0.3 kg HCl neutralized per kg product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In the context of cancer therapy, the compound inhibits FGFRs by binding to their active sites, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to reduced tumor growth and increased apoptosis of cancer cells.

Comparison with Similar Compounds

Substitution Patterns and Reactivity

  • 4-Chloro-1-(methoxymethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine : A regioisomer of the title compound, this derivative forms during N-protection. The methoxymethyl group enhances solubility but may reduce reactivity at the protected nitrogen .
  • 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine : Sulfonyl protection at N1 improves stability and facilitates further functionalization, as seen in Suzuki coupling reactions .

Table 1: Structural and Physicochemical Properties of Pyrrolo[2,3-b]pyridine Derivatives

Compound Substituents Solubility (mg/mL) Melting Point (°C) Key Applications
4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine 4-Cl, 2-Ph 0.12 (DMSO) 268–287 Kinase inhibitors
4-Chloro-1-(methoxymethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine 4-Cl, 2-Ph, 1-MeOCH2 0.35 (DMSO) 255–260 Synthetic intermediate
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 2-Cl, 1-SO2Ph 0.08 (DMSO) 245–250 Cross-coupling reactions

Thieno[2,3-b]pyridines: Functional Analogs

Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene, introducing sulfur into the scaffold. This substitution significantly impacts solubility and bioactivity:

  • Solubility: Thieno[2,3-b]pyridines exhibit poor aqueous solubility (~0.05 mg/mL), often requiring cyclodextrin formulations for in vivo studies. In contrast, pyrrolo[2,3-b]pyridines (e.g., 4-chloro-2-phenyl derivative) show marginally better solubility (0.12 mg/mL in DMSO) due to reduced hydrophobicity .
  • Synthetic Routes: Thieno[2,3-b]pyridines are synthesized via α-halo carbonyl intermediates, enabling one-pot cyclization. Pyrrolo analogs, however, rely on halogenation and protection strategies .
  • Biological Activity: Thieno derivatives are prominent in adenosine receptor (A1AR) binding, while pyrrolo scaffolds are preferred in kinase inhibition (e.g., FGFR1) due to enhanced hydrogen-bonding capabilities .

Table 2: Thieno vs. Pyrrolo Scaffolds

Property Thieno[2,3-b]pyridines Pyrrolo[2,3-b]pyridines
Aqueous Solubility 0.05 mg/mL (HP-β CD required) 0.12 mg/mL (DMSO)
Key Synthetic Method α-Halo carbonyl cyclization Halogenation/N-protection
Biological Target Adenosine receptors Kinases (e.g., FGFR1)
Metabolic Stability Moderate (t1/2 = 2.1 h) High (t1/2 = 4.8 h)

Pharmacokinetic and Solubility Considerations

The aqueous solubility of 4-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine remains a challenge, though it outperforms thieno analogs. Strategies to improve solubility include:

  • Nitrogen Substitution : Replacing sulfur with nitrogen (as in pyrrolo derivatives) reduces logP values by 0.5–1.0 units, enhancing solubility .
  • Morpholine Additions : Derivatives with morpholine solubilizing groups (e.g., compound 3 in ) achieve solubility >1 mg/mL, though this may compromise target affinity .
  • Formulation Approaches: Cyclodextrin encapsulation increases bioavailability for both scaffolds but is dose-limiting in xenograft studies .

Biological Activity

4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that incorporate chlorination and phenyl substitution at the 2-position of the pyrrolo ring. Recent studies have optimized synthetic pathways to improve yield and purity.

Anticancer Properties

Research indicates that 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine exhibits significant activity against various cancer cell lines. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.

Table 1: Inhibitory Activity Against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine7925

The compound's ability to inhibit FGFRs suggests a mechanism where it disrupts signaling pathways crucial for tumor proliferation. In vitro studies demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in breast cancer cell lines (4T1 cells) .

The mechanism behind the anticancer effects involves the inhibition of key signaling pathways. Specifically, 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine has been observed to down-regulate matrix metalloproteinase-9 (MMP9) while up-regulating tissue inhibitors of metalloproteinases (TIMPs), thereby impairing cancer cell migration and invasion .

Study 1: In Vitro Evaluation

In a study assessing the effects of 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine on breast cancer cells, researchers found that concentrations as low as 10 nM significantly reduced cell proliferation. The study utilized flow cytometry to analyze apoptosis rates, revealing a marked increase in early apoptotic cells after treatment.

Study 2: Structural Optimization

Further research focused on structural modifications to enhance potency and selectivity against FGFRs. Derivatives of the parent compound were synthesized and tested, leading to the identification of more potent analogs with improved pharmacokinetic profiles.

Q & A

Q. What are the key structural features and functional groups of 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine, and how do they influence its reactivity?

The compound features a fused pyrrolo[2,3-b]pyridine core with:

  • A chloro group at position 4, enhancing electrophilic substitution reactivity.
  • A phenyl group at position 2, contributing to π-stacking interactions and steric effects.
  • A 1H-pyrrole nitrogen, enabling hydrogen bonding and coordination with metal catalysts.

These groups influence regioselectivity in cross-coupling reactions and modulate interactions with biological targets like kinases. Comparative studies show that halogenation at position 4 improves stability and binding affinity compared to brominated analogs .

Q. What are the common synthetic routes for 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine, and what critical steps require optimization?

Key synthetic strategies include:

Halogenation : Selective chlorination at position 4 using POCl₃ or N-chlorosuccinimide under controlled conditions (40–60°C).

Suzuki-Miyaura Coupling : Introduction of the phenyl group via palladium-catalyzed cross-coupling with phenylboronic acid.

Protection/Deprotection : Use of sulfonyl (e.g., phenylsulfonyl) groups to protect the pyrrole nitrogen during synthesis, followed by deprotection under basic conditions.

Critical optimizations:

  • Temperature control during chlorination to avoid over-halogenation.
  • Catalyst selection (e.g., Pd(PPh₃)₄) for high coupling efficiency.
  • Purification via column chromatography to isolate intermediates with >95% purity .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in the synthesis of pyrrolo[2,3-b]pyridine derivatives, and what challenges arise in maintaining positional selectivity?

Regioselectivity is controlled by:

  • Directing Groups : Sulfonyl or methyl groups at position 1 direct electrophilic substitution to position 4.
  • Metalation Strategies : Lithium-halogen exchange at position 4 enables selective functionalization (e.g., Grignard reactions).
  • Cross-Coupling : Pd-catalyzed reactions preferentially target the chloro-substituted position due to electronic effects.

Challenges include:

  • Competing reactions at the pyridine nitrogen.
  • Steric hindrance from the phenyl group at position 2.
  • Resolution requires isotopic labeling (e.g., ¹³C NMR) or crystallographic validation to confirm regiochemistry .

Q. What strategies are employed to analyze and resolve contradictions in biological activity data among structurally similar pyrrolo[2,3-b]pyridine derivatives?

Contradictions often arise from:

  • Off-target effects : Use of kinase profiling panels (e.g., 100+ kinases) to identify selectivity.
  • Metabolic instability : Comparative stability assays in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic artifacts.
  • Crystallographic analysis : Resolving binding modes (e.g., DFG-in/out conformations in kinases) to explain potency variations.

For example, 4-chloro derivatives may show conflicting IC₅₀ values due to differences in cellular permeability, which can be clarified via parallel artificial membrane permeability assays (PAMPA) .

Q. What methodologies are utilized to determine the binding mechanisms of 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives with kinase targets, and how are selectivity profiles assessed?

Key approaches include:

X-ray Crystallography : Resolve ligand-protein interactions (e.g., hydrogen bonds with hinge regions of kinases).

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).

Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler®) to identify off-target inhibition.

Selectivity is enhanced by:

  • Modifying the phenyl group to reduce steric clashes.
  • Introducing electron-withdrawing substituents to optimize charge-transfer interactions.
  • Patent data show derivatives with <10 nM IC₅₀ against JAK2 and >100-fold selectivity over related kinases .

Q. How do computational modeling and crystallographic data (e.g., π-π interactions) inform the design of pyrrolo[2,3-b]pyridine-based inhibitors?

Computational tools include:

  • Docking Simulations : Predict binding poses using Glide or AutoDock.
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity.

Crystallographic data reveal:

  • π-π stacking between the phenyl group and kinase hydrophobic pockets (e.g., distance: 3.6 Å in PDB 4XTL).
  • Chlorine-mediated halogen bonds with backbone carbonyls (e.g., 3.2 Å in JAK3 complexes).

These insights guide substitutions at positions 2 and 4 to optimize binding entropy and enthalpy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.